molecular formula C8H7NO2 B11924129 5H-pyrano[3,4-b]pyridin-6(8H)-one CAS No. 5693-69-6

5H-pyrano[3,4-b]pyridin-6(8H)-one

Cat. No.: B11924129
CAS No.: 5693-69-6
M. Wt: 149.15 g/mol
InChI Key: KYMYNFYXAXKFPM-UHFFFAOYSA-N
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Description

5H-pyrano[3,4-b]pyridin-6(8H)-one is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrano[3,4-b]pyridin-6(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5H-pyrano[3,4-b]pyridin-6(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Mechanism of Action

The mechanism of action of 5H-pyrano[3,4-b]pyridin-6(8H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. In neuroprotection, it may modulate neurotransmitter receptors or inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine
  • 1H-pyrazolo[3,4-b]pyridine
  • Pyrano[2,3-d]pyrimidine

Uniqueness

5H-pyrano[3,4-b]pyridin-6(8H)-one is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science .

Properties

CAS No.

5693-69-6

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

5,8-dihydropyrano[3,4-b]pyridin-6-one

InChI

InChI=1S/C8H7NO2/c10-8-4-6-2-1-3-9-7(6)5-11-8/h1-3H,4-5H2

InChI Key

KYMYNFYXAXKFPM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(COC1=O)N=CC=C2

Origin of Product

United States

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